3-(5-Methyl-2-furanyl)-1-propanol
Description
3-(5-Methyl-2-furanyl)-1-propanol (CAS No. 17162-95-7, molecular formula C₈H₁₂O₂) is a propanol derivative featuring a 5-methyl-2-furyl substituent. The furan ring system, characterized by its oxygen heteroatom and aromatic properties, distinguishes this compound from other alcohol derivatives. Its structure has been corroborated by crystallographic studies, such as those on analogous furan-containing compounds like 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, which shares the 5-methyl-2-furyl moiety .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |
InChI Key |
YDBBIVUVTCPRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are selected for comparison based on their structural proximity to 3-(5-Methyl-2-furanyl)-1-propanol:
3-(Methylthio)-1-propanol Structure: Features a methylthio (-SCH₃) group instead of the furan ring. Applications: Identified as a sulfur-containing compound in enzyme-treated soymilk yogurt, where it contributes to flavor profiles. Its concentration decreased from 4.80% to trace levels during storage, indicating volatility or reactivity under acidic conditions .
1-(4-Methylphenyl)-1-propanol Structure: Substituted with a 4-methylphenyl group, replacing the furan with a benzene ring.
3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one
Key Comparative Data
Stability and Reactivity Insights
- This compound: The furan ring’s partial aromaticity may confer moderate stability, though furans are generally prone to electrophilic substitution and oxidation.
- 3-(Methylthio)-1-propanol: The thioether group’s susceptibility to oxidation or acid-catalyzed degradation explains its reduction in yogurt during storage .
- 1-(4-Methylphenyl)-1-propanol: The benzene ring’s full aromaticity likely enhances stability compared to furan derivatives.
Industrial and Sensory Implications
- Furan vs. Thioether: The furan ring in this compound may impart sweet, woody notes, whereas sulfur-containing analogs like 3-(methylthio)-1-propanol contribute savory or umami flavors .
- Aromatic vs.
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